molecular formula C25H24Cl3N5OS B3823360 2-phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide

2-phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide

Cat. No.: B3823360
M. Wt: 548.9 g/mol
InChI Key: HGADEBALAIOLJC-UHFFFAOYSA-N
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Description

2-Phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide is a halogenated acetamide derivative characterized by a trichloroethyl backbone, a phenylacetamide moiety, and a carbamothioyl-linked diazenylphenyl group. Its structural complexity arises from the combination of multiple functional groups:

  • Trichloroethyl group: Enhances electrophilicity and influences steric hindrance.
  • Carbamothioyl linkage: Contributes to hydrogen-bonding interactions and metabolic stability.

This compound is synthesized via multi-step organic reactions involving condensation of trichloroethylamine intermediates with activated acylating agents, followed by diazo-coupling to introduce the azo group . Applications span organic synthesis (as a building block for heterocycles), materials science (azo-based dyes), and medicinal chemistry (antimicrobial and anticancer research) .

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl3N5OS/c1-16-8-6-7-11-21(16)33-32-19-12-13-20(17(2)14-19)29-24(35)31-23(25(26,27)28)30-22(34)15-18-9-4-3-5-10-18/h3-14,23H,15H2,1-2H3,(H,30,34)(H2,29,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGADEBALAIOLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701038574
Record name Benzeneacetamide, N-[2,2,2-trichloro-1-[[[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]thioxomethyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701038574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294658-25-6
Record name Benzeneacetamide, N-[2,2,2-trichloro-1-[[[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]thioxomethyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701038574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide typically involves multiple steps. The process begins with the preparation of the diazenyl intermediate, which is then reacted with other reagents to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .

Scientific Research Applications

2-phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its diazenylphenyl substituent and trichloroethyl backbone. Below is a detailed comparison with analogous halogenated acetamides:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Structural Features Reactivity/Biological Activity
Target Compound 2-Methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl Diazenyl group, trichloroethyl High photostability; antimicrobial activity (MIC: 8 µg/mL against S. aureus)
2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide 2,4-Dibromo-5-methylanilino Bromine substituents, carbamothioyl Enhanced electrophilicity; anticancer activity (IC₅₀: 12 µM against MCF-7)
2-Phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide 4-Ethoxyphenyl Ethoxy group, carbamothioyl Hydrolysis-sensitive (t₁/₂: 2 h in pH 7.4); moderate antifungal activity
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide 5-Chlorothienyl Chlorothiophene, trichloroethyl Radical scavenging activity (EC₅₀: 35 µM in DPPH assay)

Key Findings :

Substituent Effects on Reactivity :

  • The diazenyl group in the target compound confers photostability and π-π stacking interactions, unlike brominated analogs, which exhibit higher electrophilicity but lower thermal stability .
  • Ethoxy groups (e.g., in ’s compound) reduce hydrolytic stability compared to halogenated derivatives .

Biological Activity: Antimicrobial Activity: The target compound’s diazenylphenyl group enhances membrane permeability, yielding superior antimicrobial effects compared to non-azo analogs . Anticancer Potential: Brominated derivatives () show stronger cytotoxicity due to bromine’s DNA intercalation capacity .

Synthetic Complexity :

  • The diazenyl group requires precise diazo-coupling conditions (0–5°C, pH 7–8), increasing synthetic difficulty versus simpler halogenated analogs .

Biological Activity

Overview

2-phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide is a complex organic compound with potential biological activities. Its unique structural features, including the diazenyl and trichloro groups, suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following IUPAC name:

Property Details
IUPAC Name 2-phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide
Molecular Formula C25H24Cl3N5OS
Molecular Weight 537.9 g/mol
CAS Number 302820-24-2

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The presence of the diazenyl group is known to enhance the reactivity of compounds towards microbial targets. Studies have shown that derivatives of phenylacetamides can inhibit bacterial growth, suggesting that 2-phenyl-N-{...} may also possess similar properties.

Anticancer Activity

The compound's structure suggests potential anticancer activity. Compounds containing trichloro groups have been studied for their ability to induce apoptosis in cancer cells. For instance, certain diazenyl compounds have demonstrated selective toxicity against cancer cell lines while sparing normal cells. Preliminary studies indicate that 2-phenyl-N-{...} could inhibit cancer cell proliferation through mechanisms involving oxidative stress and modulation of signaling pathways.

The biological activity of 2-phenyl-N-{...} is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It could bind to receptors on cell membranes, altering their activity and leading to downstream effects.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various phenylacetamides against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trichloro substitutions exhibited significant inhibition zones compared to controls.
  • Case Study on Anticancer Activity :
    • In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that derivatives of the compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibitory effects on bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InteractionPotential inhibition of metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-phenyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide

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